molecular formula C5H4Br2N2 B2503103 2,4-Dibromo-5-methylpyrimidine CAS No. 494194-61-5; 79055-50-8

2,4-Dibromo-5-methylpyrimidine

Cat. No.: B2503103
CAS No.: 494194-61-5; 79055-50-8
M. Wt: 251.909
InChI Key: LMFZLHUYHRZZON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dibromo-5-methylpyrimidine (CAS: 494194-61-5) is a brominated pyrimidine derivative with the molecular formula C₅H₄Br₂N₂ and a molecular weight of 251.91 g/mol. It is a halogenated heterocyclic compound characterized by bromine atoms at positions 2 and 4 and a methyl group at position 5 of the pyrimidine ring. Key properties include:

  • Solubility: Soluble in organic solvents like ethanol and dioxane .
  • Storage: Stable at 2–8°C under inert conditions .
  • Applications: Primarily used as a synthetic intermediate in medicinal chemistry for constructing kinase inhibitors (e.g., in tuberculosis drug candidates targeting Mtb PknA/PknB) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromo-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2N2/c1-3-2-8-5(7)9-4(3)6/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFZLHUYHRZZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60668600
Record name 2,4-Dibromo-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79055-50-8
Record name 2,4-Dibromo-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60668600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights structural differences and applications of 2,4-dibromo-5-methylpyrimidine and related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Reactivity References
2,4-Dibromo-5-methylpyrimidine Br (2,4), CH₃ (5) 251.91 Synthesis of kinase inhibitors; high reactivity in nucleophilic substitution due to Br atoms .
5-Bromo-2,4-dimethoxypyrimidine Br (5), OCH₃ (2,4) ~219.03 (calculated) Intermediate in agrochemicals; methoxy groups reduce electrophilicity compared to Br .
5-Bromo-2-chloro-4-methylpyrimidine Br (5), Cl (2), CH₃ (4) ~206.46 (calculated) Sequential substitution reactions; Cl at position 2 acts as a better leaving group than Br .
4,6-Dichloro-5-methoxypyrimidine Cl (4,6), OCH₃ (5) 195.01 Crystal structure studies; Cl atoms enable halogen bonding in solid-state packing .
2,4-Diamino-5-adamantyl-6-methylpyrimidine (DAMP) NH₂ (2,4), C₁₀H₁₅ (5), CH₃ (6) 313.43 (calculated) Antitumor agent; adamantyl group enhances lipophilicity and CNS penetration .

Pharmacological and Toxicological Profiles

  • 2,4-Dibromo-5-methylpyrimidine: No direct toxicity data reported, but hazards include irritation (H302, H315) .
  • DAMP : Exhibits dose-dependent antiproliferative toxicity (e.g., hematological changes) but is partially rescued by folinic acid co-administration. Rapidly metabolized (plasma half-life: 3 hr) with tissue accumulation in pancreas and kidneys .

Physicochemical Properties

  • Solubility : 2,4-Dibromo-5-methylpyrimidine requires organic solvents (e.g., DMSO) for stock solutions , whereas DAMP’s adamantyl group enhances lipid solubility, aiding blood-brain barrier penetration .
  • Stability : Brominated pyrimidines like 2,4-dibromo-5-methylpyrimidine are stable at low temperatures but degrade under prolonged heat or moisture .

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